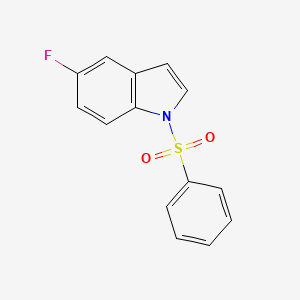

5-Fluoro-1-(phenylsulfonyl)-1H-indole

Vue d'ensemble

Description

5-Fluoro-1-(phenylsulfonyl)-2,4(1H,3H)-pyrimidinedione is a compound with the molecular formula C10H7FN2O4S . Another related compound is 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-(phenylsulfonyl)-2,4(1H,3H)-pyrimidinedione consists of a pyrimidine ring substituted with a fluorine atom and a phenylsulfonyl group .Chemical Reactions Analysis

The reactivity of a related compound, 5-fluorouracil, has been studied. It was found to react with superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) in water through a proton-coupled electron transfer (PCET) mechanism .Applications De Recherche Scientifique

HIV1 Reverse Transcriptase Inhibition

5-Fluoro-1-(phenylsulfonyl)-1H-indole derivatives have been explored as potent non-nucleoside inhibitors of HIV1 reverse transcriptase, a key enzyme in HIV replication. The compounds, particularly those with halogen substitution patterns, exhibit significant potency against both wild-type and drug-resistant mutations of the enzyme (Piscitelli et al., 2008).

Enantioselective Monofluoromethylation

These compounds are effective in the enantioselective monofluoromethylation of C2-arylindoles. This process is enhanced using chiral ammonium salts derived from cinchona alkaloids and is crucial in developing compounds with asymmetric carbon centers, which is important in pharmaceuticals (Matsuzaki et al., 2013).

Antidepressant Drug Development

5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound related to 5-Fluoro-1-(phenylsulfonyl)-1H-indole, facilitates 5-HT neurotransmission and has been studied as a potential antidepressant drug. The development of this compound has involved optimizing safe and efficient large-scale production processes (Anderson et al., 1997).

Synthesis of Functionalized Indoles

The synthesis of these compounds provides a pathway to a range of functionalized indoles, which have diverse applications in medicinal chemistry. They serve as important intermediates in developing novel pharmaceuticals, particularly in the field of antitumor and antimycobacterial agents (Cihan-Üstündağ & Çapan, 2012).

Anticonvulsant Activity

Some derivatives have been synthesized for potential anticonvulsant applications. These compounds, particularly those modified at the C-3 position of the indole ring, have shown significant activity in tests, indicating their potential in developing new antiepileptic drugs (Ahuja & Siddiqui, 2014).

Hepatitis C Virus NS5B Polymerase Inhibition

Indole-based compounds with modifications at the N-1 position, similar in structure to 5-Fluoro-1-(phenylsulfonyl)-1H-indole, have shown promise as inhibitors of the hepatitis C virus NS5B polymerase. These irreversible inhibitors have demonstrated breakthrough replicon assay potency, suggesting their potential in hepatitis C treatment (Chen et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-5-fluoroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIFQMIUDPKYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1-(phenylsulfonyl)-1H-indole | |

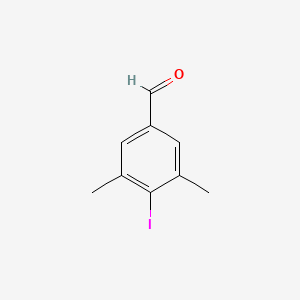

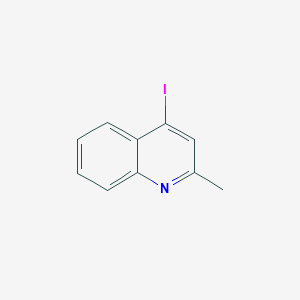

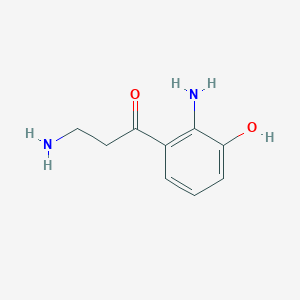

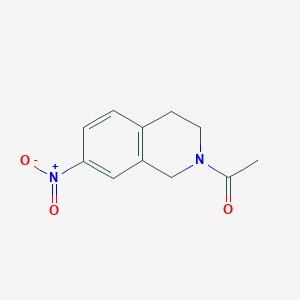

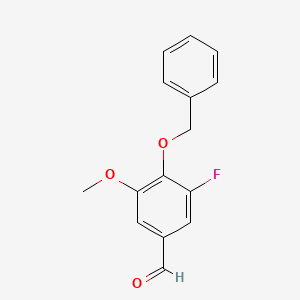

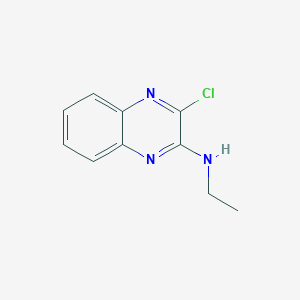

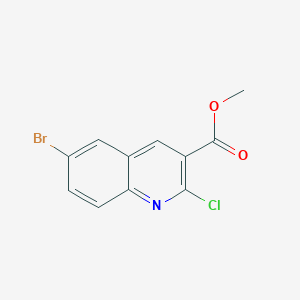

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-](/img/structure/B3318322.png)

![(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B3318343.png)

![1-[2-Nitro-4-(benzyloxy)styryl]pyrrolidine](/img/structure/B3318355.png)

![methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B3318370.png)